2'-Deoxy-2-methoxyadenosine
CAS No.: 24757-70-8
Cat. No.: VC21344408
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 24757-70-8 |
---|---|
Molecular Formula | C11H15N5O4 |
Molecular Weight | 281.27 g/mol |
IUPAC Name | (2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Standard InChI | InChI=1S/C11H15N5O4/c1-19-11-14-9(12)8-10(15-11)16(4-13-8)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15)/t5-,6+,7+/m0/s1 |
Standard InChI Key | HGRICISHTIAZJG-RRKCRQDMSA-N |
Isomeric SMILES | COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
SMILES | COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |
Canonical SMILES | COC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |
Chemical Identity and Structure
2'-Deoxy-2-methoxyadenosine represents a modified nucleoside with specific structural alterations from natural adenosine. The compound features a methoxy group substitution at the 2-position of the adenine base paired with deoxygenation at the 2'-position of the ribose sugar.
Nomenclature and Identifiers
The compound is known by several names in scientific literature, reflecting its structural characteristics and research applications. The systematic IUPAC name for the compound is (2R,3S,5R)-5-(6-amino-2-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol . Additional common names include:
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2-Methoxy-2'-deoxyadenosine
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Cladribine Related Compound A
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2-Methoxy-6-amino-9-(2-deoxy-D-erythro-pentofuranosyl)purine
Physical and Chemical Properties
The compound possesses specific physicochemical properties that influence its behavior in biological systems and laboratory applications. These properties are summarized in the following table:
Property | Value |
---|---|
CAS Number | 24757-70-8 |
Molecular Formula | C₁₁H₁₅N₅O₄ |
Molecular Weight | 281.27 g/mol |
Exact Mass | 281.11200 |
Polar Surface Area (PSA) | 128.54000 |
Shipping Classification | NONH for all modes of transport |
These fundamental properties provide essential information for researchers working with this compound in various experimental contexts .
Structural Analysis and Conformation
The three-dimensional structure and conformational properties of 2'-Deoxy-2-methoxyadenosine significantly influence its biological activity and interactions with cellular targets.
Conformational Characteristics
2'-Deoxy nucleosides exhibit distinct conformational tendencies compared to their ribose counterparts. Research has demonstrated that 2'-deoxy derivatives generally adopt the C2'-endo conformation to a higher percentage than their ribose equivalents . This conformational preference is significant as it affects the compound's interaction with biological receptors and enzymes.
Synthesis and Preparation Methods
The synthesis of 2'-Deoxy-2-methoxyadenosine involves specific chemical procedures that have been documented in scientific literature.
Chemical Synthesis Approaches
While the search results don't provide a direct synthesis route for 2'-Deoxy-2-methoxyadenosine, they do describe the preparation of related compounds such as 8-methoxy-2'-deoxy-adenosine, which offers insight into potential synthetic routes. The synthesis of 8-OMe-2'-deoxy-adenosine has been achieved by treating 8-bromo-2'-deoxy-adenosine with sodium methoxide (NaOMe), yielding over 90% of the desired product .
Phosphorylation of 2'-deoxy nucleosides presents particular challenges due to their increased susceptibility to hydrolysis under acidic conditions compared to their ribose counterparts. This is attributed to the formation of a more stable oxonium intermediate at the ribosyl C-1' position in acidic environments, facilitating rapid hydrolysis .
Synthetic Challenges
The synthesis of 2'-deoxy nucleoside derivatives faces specific challenges:
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Increased susceptibility to hydrolysis under acidic conditions
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Need for modified phosphorylation methods compared to ribose nucleosides
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Potential degradation during aqueous workup steps
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Specialized buffer solutions may be required for isolation and purification
These synthetic considerations are important for researchers seeking to prepare 2'-Deoxy-2-methoxyadenosine for experimental studies.
Biological Activity and Pharmacological Properties
2'-Deoxy-2-methoxyadenosine exhibits significant biological activities that make it relevant for pharmaceutical research and therapeutic applications.
Vasodilatory Effects
As an adenosine analog, 2'-Deoxy-2-methoxyadenosine demonstrates smooth muscle vasodilatory properties. This effect is consistent with other adenosine derivatives and suggests potential applications in treating conditions involving vascular constriction .
Structure-Activity Relationships
Understanding the relationship between the structure of 2'-Deoxy-2-methoxyadenosine and its biological activity provides valuable insights for pharmaceutical development.
Importance of the 2'-Hydroxyl Group
Studies on related adenosine analogs have demonstrated that the 2'-hydroxyl group plays a significant role in determining biological activity. While the deletion of the 2'-OH group may have minimal impact on agonistic activity in some systems, it can significantly affect antagonistic properties .
In studies comparing ribo and 2'-deoxyribo derivatives of 8-substituted cyclic adenosine diphosphate ribose (cADPR) analogs, researchers found that the 2'-OH group is an important motif for antagonistic activities. The removal of this group generally results in decreased antagonistic potency, although the magnitude of this effect varies depending on the specific compound and biological system .
Role of the 2-Methoxy Substitution
The methoxy group at the 2-position of the purine ring in 2'-Deoxy-2-methoxyadenosine alters the compound's interaction with biological targets. While specific data on this particular substitution is limited in the provided search results, studies on related compounds suggest that modifications at this position can significantly impact receptor binding and biological activity .
Research Applications
2'-Deoxy-2-methoxyadenosine has several potential applications in research and therapeutic development.
Tool for Studying Adenosine Receptors
As a structurally modified adenosine analog, 2'-Deoxy-2-methoxyadenosine can serve as a valuable tool for studying adenosine receptor pharmacology. The specific structural modifications may provide insights into receptor binding requirements and structure-activity relationships .
Cancer Research Applications
Given its potential anticancer properties, 2'-Deoxy-2-methoxyadenosine represents a promising compound for cancer research. Its relationship to established anticancer agents like Clofarabine and Fludarabine phosphate suggests potential applications in developing new therapeutic strategies for various malignancies .
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